2-Bromo-N-isopropylacetamide

Catalog No.
S685954
CAS No.
75726-96-4
M.F
C5H10BrNO
M. Wt
180.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-isopropylacetamide

CAS Number

75726-96-4

Product Name

2-Bromo-N-isopropylacetamide

IUPAC Name

2-bromo-N-propan-2-ylacetamide

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

InChI

InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)

InChI Key

ZLDCRYWMEQJDGW-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CBr

Canonical SMILES

CC(C)NC(=O)CBr

2-Bromo-N-isopropylacetamide is a stable, solid α-bromoacetamide derivative widely utilized as a highly reactive N-isopropylacetamide building block in the convergent synthesis of active pharmaceutical ingredients (APIs) and advanced kinase inhibitors . Unlike highly corrosive and moisture-sensitive liquid precursors such as bromoacetyl bromide, this crystalline intermediate (melting point 63–64 °C) offers superior handling stability and precise stoichiometric control during late-stage alkylation or amidation steps . It serves as a critical precursor for the ROCK2 inhibitor Belumosudil (SLx-2119) and various experimental PI3K and FGFR inhibitors, where the N-isopropyl moiety is essential for establishing optimal steric and lipophilic interactions within target hydrophobic binding pockets[1]. Its procurement is primarily driven by its dual role as a mild, high-yielding alkylating agent and a reliable vehicle for introducing the pharmacologically critical N-isopropyl group without the need for harsh reaction conditions.

Substituting 2-bromo-N-isopropylacetamide with its chloro analog (2-chloro-N-isopropylacetamide) or unsubstituted bromoacetamide fundamentally disrupts both synthetic efficiency and final API efficacy. In terms of processability, the chloride leaving group in the chloro analog is significantly less reactive, typically requiring harsh conditions (e.g., heating to 70–100 °C or reflux) that can degrade sensitive, advanced intermediates and reduce overall yields[1]. Conversely, the bromo derivative readily undergoes nucleophilic substitution at room temperature or under mild heating. From a structural perspective, replacing the N-isopropyl group with a methyl or unsubstituted amide alters the steric bulk and lipophilicity of the resulting molecule, which frequently leads to a drastic loss of target binding affinity (e.g., increasing IC50 values from the nanomolar to the micromolar range in kinase inhibitors). Furthermore, attempting to bypass this pre-formed solid intermediate by using bromoacetyl bromide and isopropylamine in a linear, late-stage reaction sequence often results in over-alkylation, poor reproducibility, and complex purification requirements [2].

Alkylation Temperature and Yield Efficiency (Bromo vs. Chloro)

Process optimization studies comparing α-haloamides demonstrate that the bromo leaving group allows for significantly milder reaction conditions compared to the chloro analog. For instance, in the synthesis of complex heterocycles (e.g., PI3K-C2α inhibitor precursors), S-alkylation using 2-bromo-N-isopropylacetamide proceeds efficiently at room temperature, achieving an 80% yield [1]. In contrast, utilizing 2-chloro-N-isopropylacetamide for similar alkylation steps often requires elevated temperatures (e.g., 70 °C to 100 °C) and extended reaction times to drive the reaction to completion, increasing the risk of thermal degradation for sensitive intermediates.

Evidence DimensionReaction Temperature and Yield
Target Compound DataRoom temperature (20-25 °C), ~80% yield
Comparator Or Baseline2-Chloro-N-isopropylacetamide (requires 70-100 °C for comparable conversion)
Quantified Difference~50-75 °C reduction in required process temperature
ConditionsS-alkylation or N-alkylation of heterocyclic amines/thiols in polar aprotic solvents

Lowering the required reaction temperature prevents the degradation of advanced, high-value API intermediates and reduces energy consumption during manufacturing scale-up.

Yield Improvement in Convergent API Synthesis

In the industrial synthesis of the ROCK2 inhibitor Belumosudil (SLx-2119), utilizing pre-formed 2-bromo-N-isopropylacetamide enables a highly efficient convergent route. The preparation of the intermediate itself achieves yields of 68-71% from isopropylamine and bromoacetyl bromide. When this stable solid is subsequently coupled with 3-hydroxybenzoate methyl ester, the nucleophilic substitution proceeds smoothly at 80 °C, yielding 79% of the desired intermediate[1]. Attempting a linear approach—coupling the core structure with bromoacetyl bromide followed by amidation with isopropylamine—often leads to competing side reactions (such as hydrolysis or over-alkylation), significantly depressing the overall yield and complicating downstream purification.

Evidence DimensionCoupling Step Yield
Target Compound Data79% yield in convergent coupling
Comparator Or BaselineLinear step-by-step addition (bromoacetyl bromide then amine)
Quantified DifferenceHigher purity profile and reduction in complex chromatographic steps
ConditionsNucleophilic substitution with 3-hydroxybenzoate methyl ester in DMF (80 °C)

Procuring the pre-formed bromoacetamide streamlines the manufacturing route, improving overall batch yields and reducing purification bottlenecks.

Precursor Handling and Stability

Bromoacetyl bromide, the raw precursor for the bromoacetamide moiety, is a highly corrosive, toxic, and moisture-sensitive fuming liquid that requires strict inert atmosphere controls and specialized handling equipment. By converting this into 2-bromo-N-isopropylacetamide, the material is transformed into a stable, crystalline solid with a melting point of 63–64 °C . This solid form is not only safer to handle and store but also allows for highly precise stoichiometric weighing during critical late-stage functionalization steps, eliminating the variability associated with dispensing reactive fuming liquids.

Evidence DimensionPhysical State and Handling
Target Compound DataStable crystalline solid (mp 63-64 °C)
Comparator Or BaselineBromoacetyl bromide (corrosive, fuming, moisture-sensitive liquid)
Quantified DifferenceElimination of fuming hazard and moisture degradation during storage/weighing
ConditionsStandard laboratory or plant weighing and storage conditions

Utilizing a stable solid intermediate drastically improves plant safety, simplifies storage logistics, and ensures batch-to-batch stoichiometric accuracy.

Convergent Synthesis of Belumosudil (SLx-2119) and ROCK2 Inhibitors

2-Bromo-N-isopropylacetamide is the premier procurement choice for the industrial production of Belumosudil. Its use in a convergent synthetic route allows for the efficient, high-yielding alkylation of 3-hydroxybenzoate methyl ester, bypassing the need for hazardous late-stage handling of bromoacetyl bromide and minimizing heavy metal catalyst dependency [1].

Late-Stage N-Alkylation in Kinase Inhibitor Discovery (PI3K and FGFR)

In medicinal chemistry programs targeting PI3K-C2α or FGFR1/2, this compound is utilized to install the N-isopropylacetamide moiety onto complex heterocyclic cores (e.g., pteridinones or pyrazoles). The bromo leaving group permits these reactions to proceed at room temperature, preserving the integrity of delicate scaffolds while the isopropyl group provides the exact steric bulk needed for optimal hydrophobic pocket binding [2].

Synthesis of Thieno[2,3-b]pyridine-2-carboxamide Antiplasmodial Agents

For the development of antiplasmodial thioethers, substituting the chloro analog with 2-bromo-N-isopropylacetamide allows for milder Thorpe-Ziegler cyclization conditions. This reduces the thermal degradation and oxidative dimerization of sensitive intermediates, leading to cleaner reaction profiles and higher overall yields in the production of these active agents [3].

XLogP3

1.1

Wikipedia

2-Bromo-N-isopropylacetamide

Dates

Last modified: 08-15-2023

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